molecular formula C17H33NO B154356 Hexadecyl isocyanate CAS No. 1943-84-6

Hexadecyl isocyanate

Cat. No. B154356
CAS RN: 1943-84-6
M. Wt: 267.4 g/mol
InChI Key: GFLXBRUGMACJLQ-UHFFFAOYSA-N
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Description

Hexadecyl isocyanate is a type of organic compound that falls under the category of isocyanates, which are known for their reactive isocyanate group (-N=C=O). While the provided papers do not directly discuss hexadecyl isocyanate, they do provide insights into the behavior and reactions of isocyanates in general, which can be extrapolated to understand hexadecyl isocyanate.

Synthesis Analysis

Isocyanates can be synthesized through various methods. For instance, the synthesis of isocyanide complexes of technetium(I) involves the reduction of the pertechnetate ion with sodium dithionite in the presence of isocyanide ligands . Although this paper focuses on technetium(I) complexes, the general approach to synthesizing isocyanide complexes can be informative for understanding the synthesis of hexadecyl isocyanate.

Molecular Structure Analysis

The molecular structure of isocyanates is characterized by the presence of the isocyanate group. In the case of hexadecyl isocyanate, this group would be attached to a hexadecyl chain, a long hydrocarbon chain with sixteen carbon atoms. The papers discuss the structure of various isocyanide complexes, such as hexakis(isocyanide)metals, which are coordinated by six isocyanide ligands . These studies on isocyanide complexes can provide insights into the bonding and geometry around the isocyanate group.

Chemical Reactions Analysis

Isocyanates are highly reactive and can undergo a range of chemical reactions. For example, organic isocyanates can interact with transition metal complexes, forming various coordination compounds . The reactivity of isocyanates with metals and other compounds can shed light on the types of reactions that hexadecyl isocyanate may undergo, such as the formation of amide ligands or carboxamido complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. Isocyanates are generally reactive towards nucleophiles, including water and alcohols, leading to the formation of ureas, carbamates, or carbon dioxide . The papers do not provide specific information on the physical properties of hexadecyl isocyanate, but the properties of isocyanates, in general, can be expected to include a low boiling point for smaller isocyanates and increased hydrophobicity for longer alkyl chains like hexadecyl.

Scientific Research Applications

1. Surface Modification and Low Energy Polymeric Films Hexadecyl isocyanate, as part of the isocyanate family, has been instrumental in the development of low surface energy polymeric films. These films are created using solventless liquid oligoesters and partially fluorinated isocyanates, leading to the production of surfaces with significantly low energy. Such surfaces exhibit high water and oil repellency, making them suitable for a range of industrial applications. The presence of fluorine in the films contributes to their unique properties. For instance, when the fluorine concentration in the film is around 0.5−1.0 wt%, the surface F/C atomic ratio significantly increases, indicating a high level of surface enrichment of fluorine-containing species. This enrichment factor can reach up to 600, showcasing the film's potential in applications requiring non-stick or low friction surfaces (W. Ming et al., 2002).

2. Biomonitoring and Occupational Health In occupational settings, exposure to isocyanates including hexadecyl isocyanate is a concern due to their reactive nature. Biomonitoring methods have been developed to assess exposure levels and the efficacy of control measures. These methods often involve the analysis of specific diamines in urine or blood, released after hydrolysis of isocyanate-protein adducts. Studies have shown good correlations between inhalation exposure to isocyanate monomers and the levels of these diamines, proving the utility of biological monitoring as a significant tool in exposure assessment and control (J. Cocker, 2011).

3. Understanding Immunological Responses The bioreactivity of isocyanates such as hexadecyl isocyanate has raised questions about their antigenicity and the mechanisms underlying immunopathology. For instance, hexamethylene diisocyanate, a related compound, has been shown to cause significant changes in the shape and charge of human albumin when exposed to its vapors. Such modified albumin is recognized by the immune system, with a strong dependence on albumin as the carrier, indicating the potential antigenic and immunogenic nature of these compounds (A. Wisnewski et al., 2004).

4. Insights into Isocyanate-Induced Lung Diseases Gene expression profiling in mouse lungs following exposure to polymeric forms of isocyanates, like hexamethylene diisocyanate, has provided critical insights into the lung pathology associated with isocyanate exposure. The studies have identified genes involved in stress responses, inflammation, apoptosis, and cell survival, which are activated at different time points post-exposure. This research is pivotal for understanding the pathways involved in isocyanate-induced lung diseases and for developing potential therapeutic strategies (Chun-Ting Lee et al., 2005).

Safety And Hazards

Hexadecyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation .

properties

IUPAC Name

1-isocyanatohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLXBRUGMACJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062081
Record name Hexadecane, 1-isocyanato-
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Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecyl isocyanate

CAS RN

1943-84-6
Record name Hexadecyl isocyanate
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Record name Hexadecane, 1-isocyanato-
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Record name Hexadecane, 1-isocyanato-
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Record name Hexadecane, 1-isocyanato-
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Record name Hexadecyl isocyanate
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Synthesis routes and methods

Procedure details

(5.1) To a stirring solution of 5-amino-3-methyl-thiophene-2,4-dicarboxylic acid 2-octyl ester 4-tert-butyl ester (348 mg, 0.94 mmol) and DBU (0.35 mL, 360 mg, 2.4 mmol) in CH2Cl2 (10 mL) was added octyl isocyanate (0.166 mL, 146 mg, 0.94 mmol). The reaction was stirred RT for 16 h, and then solvent was removed under reduced pressure. The product was purified by column chromatography (5:1; hexanes:EtOAc) to give 431 mg of a solid (87%): Mp 92.0-94.0° C.; 1H NMR (CDCl3) δ 12.30 (s, 1H), 8.64 (s, 1H), 5.30 (t, 1H, J=6.0 Hz), 4.25 (t, 2H, J=6.4 Hz), 3.29 (q, 2H, J=6.0 Hz), 2.74 (s, 3H), 1.90-1.50 (m, 4H), 1.61 (s, 9H), 1.28 (bs, 20H), 0.88 (m, 6H). MS (EI): 525.1 (m+). 3-Methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.2) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with octyl isocyanate (3.83 mL, 3.37 g, 21.7 mmol) afforded 3.42 g of a solid (38%) after column chromatography (9:1; hexanes:EtOAc): Mp 119.0-120.0° C.; 1H NMR (CDCl3) δ 11.03 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.03 (vt, 1H), 3.29 (q, 2H, J=6.6 Hz), 2.71 (s, 3H), 1.63-1.40 (m, 2H), 1.57 (s, 9H), 1.26 (bs, 10H), 0.87 (t, 3H, J=6.6 Hz). MS (EI): 502.8 (m+). 3-Methyl-5-(3-tetradecyl-ureido)-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.3) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with tetradecyl isocyanate (0.33 mL, 287 mg, 1.2 mmol) afforded 253 mg of a solid (36%) after column chromatography (9:1; hexanes:EtOAc): Mp 104.5-106.0° C.; 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.14 (t, 1H, J=6.2 Hz), 3.29 (q, 2H, J=6.2 Hz), 2.71 (s, 3H), 1.65-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 22H), 0.88 (t, 3H, J=6.0 Hz). MS (EI): 587.1 (m+). 5-(3-Hexadecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.4) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with hexadecyl isocyanate (0.37 mL, 321 mg, 1.2 mmol) afforded 218 mg of a solid (30%) after column chromatography (9:1; hexanes:EtOAc): Mp 104.0-105.0° C.; 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.50-7.20 (m, 5H), 5.27 (s, 2H), 5.14 (t, 1H, J=6.2 Hz), 3.29 (q, 2H, J=6.2 Hz), 2.71 (s, 3H), 1.65-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 26H), 0.88 (t, 3H, J=6.0 Hz). MS (EI): 615.1 (m+). 5-(3-Dodecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester. (5.5) The same method as for the preparation of 3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester was employed. Thus, acylation with decyl isocyanate (0.29 mL, 254 mg, 1.2 mmol) afforded 265 mg of a solid (40%) after column chromatography (9:1; hexanes:EtOAc): Mp 106.8-108.0° C.). 1H NMR (CDCl3) δ 11.04 (s, 1H), 7.45-7.26 (m, 5H), 5.27 (s, 2H), 5.24 (t, 1H, J=5.6 Hz), 3.28 (q, 2H, J=6.6 Hz), 2.72 (s, 3H), 1.60-1.40 (m, 2H), 1.57 (s, 9H), 1.25 (bs, 18H), 0.88 (t, 3H, J=6.4 Hz). MS (EI): 559.0 (m+).
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-(3-Hexadecyl-ureido)-3-methyl-thiophene-2,4-dicarboxylic acid 2-benzyl ester 4-tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 5.4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-methyl-5-(3-octyl-ureido)-thiophene-2,4-dicarboxylic acid 4-tert-butyl ester 2-octyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
30%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexadecyl isocyanate
Reactant of Route 2
Reactant of Route 2
Hexadecyl isocyanate
Reactant of Route 3
Reactant of Route 3
Hexadecyl isocyanate
Reactant of Route 4
Reactant of Route 4
Hexadecyl isocyanate
Reactant of Route 5
Reactant of Route 5
Hexadecyl isocyanate
Reactant of Route 6
Reactant of Route 6
Hexadecyl isocyanate

Citations

For This Compound
73
Citations
D Liu, C Hao, H Zhang, W Qiao, Z Li… - … Journal Devoted to …, 2008 - Wiley Online Library
… Electron impact mass spectra of four long-chain isocyanates, lauryl isocyanate, tetradecyl isocyanate, hexadecyl isocyanate and octadecyl isocyanate, were obtained with a GCT high-…
O Vorobyova, A Yekta, MA Winnik, W Lau - Macromolecules, 1998 - ACS Publications
… The end groups were attached by reaction of the PEO with hexadecyl isocyanate, and the polymer was then purified so that essentially all of the polymer in the sample contained 2.0 …
Number of citations: 97 pubs.acs.org
E Beaudoin, A Lapp, RC Hiorns, B Grassl, J François - Polymer, 2002 - Elsevier
… Hexadecyl isocyanate was reacted with the hydroxyl chain-ends of α,ω-hydroxylated PEO (… DABCO (1% w/w with respect to the polymer) and an excess of hexadecyl isocyanate ( n=3.8×…
Number of citations: 8 www.sciencedirect.com
QT Pham, WB Russel, JC Thibeault, W Lau - Macromolecules, 1999 - ACS Publications
… to 80 C, and 2.1 g of hexadecyl isocyanate (Carbolabs Inc.) was added, followed by 0.2 g of dibutyltin dilaurate and then two additional shots of hexadecyl isocyanate (2.1 and 2.7 g, …
Number of citations: 164 pubs.acs.org
SG Awuah, YR Zheng, PM Bruno… - Journal of the …, 2015 - ACS Publications
… ) and hydrophobic (hexadecyl isocyanate) axial ligands, conferring amphiphilic character to the molecule. Work in our laboratory has shown that the hexadecyl isocyanate axial ligand …
Number of citations: 152 pubs.acs.org
S Toita, S Sawada, K Akiyoshi - Journal of controlled release, 2011 - Elsevier
… units) and hexadecyl group-bearing catCA (C16-catCA) were used in this study and C16-catCA was synthesized via the reaction of spermine-cycloamylose and hexadecyl isocyanate. …
Number of citations: 74 www.sciencedirect.com
A Pal, J Dey - Langmuir, 2011 - ACS Publications
… l-Alanine methyl ester, β-alanine, mesitylene, hexyl isocyanate, octyl isocyanate, dodecyl isocyanate, tetradecyl isocyanate, and hexadecyl isocyanate were obtained from Aldrich. All …
Number of citations: 94 pubs.acs.org
H Li, B Yu, H Matsushima, CE Hoyle, AB Lowe - Macromolecules, 2009 - ACS Publications
… (Iso8), adamantly isocyanate (Iso9), heptyl isocyanate (Iso10), cyclododecyl isocyanate (Iso11), undecyl isocyanate (Iso12), octadecyl isocyanate (Iso13), and hexadecyl isocyanate (…
Number of citations: 190 pubs.acs.org
L Nicholas, GT Gmitter - Journal of Cellular Plastics, 1965 - journals.sagepub.com
… trimers between n-hexadecyl isocyanate and phenyl isocyanate as well as chlorophenyl isocyanate and hexamethylene diisocyanate have been reported in high yields when triethyl …
Number of citations: 84 journals.sagepub.com
J Sprakel, J van der Gucht, MAC Stuart, NAM Besseling - Physical Review E, 2008 - APS
… The PEO was reacted in toluene with hexadecyl isocyanate Sigma in the presence of dibutyl tindilaurate DBTDL Sigma, at 60 C for 12 h. After three cycles of dissolution in toluene and …
Number of citations: 64 journals.aps.org

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